molecular formula C17H22N2O2S B1424685 N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine CAS No. 1220039-25-7

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424685
CAS No.: 1220039-25-7
M. Wt: 318.4 g/mol
InChI Key: NIVWFDMTJBSKQT-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is a chemical compound with a complex structure that includes benzyl, ethyl, and ethylsulfonyl groups attached to a benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzenediamine with benzyl and ethyl groups, followed by the introduction of the ethylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N1-Benzyl-N1-ethyl-1,3-benzenediamine: Lacks the ethylsulfonyl group, which may result in different chemical properties and applications.

    N1-Benzyl-N1-methyl-4-(ethylsulfonyl)-1,3-benzenediamine: The presence of a methyl group instead of an ethyl group can alter its reactivity and biological activity.

Uniqueness

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-ethylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-19(13-14-8-6-5-7-9-14)15-10-11-17(16(18)12-15)22(20,21)4-2/h5-12H,3-4,13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVWFDMTJBSKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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